N1-(isoxazol-3-yl)-N2-(2-methoxybenzyl)oxalamide
Description
N1-(Isoxazol-3-yl)-N2-(2-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by an isoxazole ring at the N1 position and a 2-methoxybenzyl group at the N2 position. The isoxazole moiety (a five-membered heterocycle with oxygen and nitrogen) and the 2-methoxybenzyl group likely influence its physicochemical properties (e.g., solubility, metabolic stability) and biological interactions .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-19-10-5-3-2-4-9(10)8-14-12(17)13(18)15-11-6-7-20-16-11/h2-7H,8H2,1H3,(H,14,17)(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAKAVKRSIHNQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(isoxazol-3-yl)-N2-(2-methoxybenzyl)oxalamide typically involves the reaction of isoxazole derivatives with oxalyl chloride, followed by the introduction of the methoxybenzyl group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(isoxazol-3-yl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The isoxazole ring and methoxybenzyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
N1-(isoxazol-3-yl)-N2-(2-methoxybenzyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(isoxazol-3-yl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Flavor-Enhancing Oxalamides
Compound : N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)Oxalamide (S336, CAS 745047-53-4)
- Key Features :
- N1: 2,4-Dimethoxybenzyl (electron-rich aromatic group).
- N2: Pyridin-2-yl ethyl (heteroaromatic substituent).
- Applications: Approved globally as an umami flavor enhancer (Savorymyx® UM33) to reduce monosodium glutamate (MSG) in sauces, snacks, and frozen foods .
- Safety: NOEL (No Observed Adverse Effect Level) in rats: 100 mg/kg body weight/day .
- Metabolism : Likely undergoes hydrolysis and oxidation of alkyl/aryl groups .
Comparison with Target Compound :
- The 2-methoxybenzyl group (vs. 2,4-dimethoxybenzyl) may reduce electron-donating effects, impacting solubility or metabolic stability .
Antiviral and Enzyme-Inhibiting Oxalamides
Compound : N1-(4-Chlorophenyl)-N2-((5-(Hydroxymethyl)-4-Methylthiazol-2-yl)(Pyrrolidin-2-yl)Methyl)Oxalamide (Compound 14, )
- Key Features :
- N1: 4-Chlorophenyl (halogenated aromatic group).
- N2: Thiazole-pyrrolidine hybrid (heterocyclic and aliphatic substituents).
- Applications : Investigated as an HIV entry inhibitor targeting the CD4-binding site.
Compound : N1-(3-Chloro-4-Fluorophenyl)-N2-(4-Methoxyphenethyl)-Oxalamide (Compound 28, )
Comparison with Target Compound :
- The target compound lacks halogen substituents, which are critical for enzyme inhibition in analogues like Compound 26.
Coordination Chemistry and Material Science Analogues
Compound : N1-(2-Carboxyphenyl)-N2-(2-Hydroxyethyl)Oxalamide (H3obea, )
Comparison with Target Compound :
- The target compound’s isoxazole and 2-methoxybenzyl groups lack the carboxylate/hydroxy coordination sites critical for metal binding in H3obea.
Regulatory and Metabolic Profiles of Analogues
Key Findings from Regulatory Assessments () :
- Oxalamides like S336 are metabolized via hydrolysis, oxidation, and glucuronidation, with high-capacity pathways minimizing toxicity risks.
- Structural analogues (e.g., N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) share similar NOEL values (100 mg/kg/day) due to conserved metabolic pathways .
Implications for Target Compound :
- The 2-methoxybenzyl and isoxazole groups may undergo analogous hydrolysis/oxidation, suggesting a favorable safety profile. However, absence of direct toxicological data necessitates caution .
Data Tables: Structural and Functional Comparison
Biological Activity
N1-(isoxazol-3-yl)-N2-(2-methoxybenzyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Compound Overview
- Molecular Formula : C13H13N3O4
- Molecular Weight : 275.26 g/mol
- Appearance : White to off-white solid
- Solubility : Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), slightly soluble in water
- Melting Point : 254-256 °C
The compound is characterized by the presence of an isoxazole ring and a methoxybenzyl group, which contribute to its unique chemical properties and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate the activity of enzymes or receptors, influencing various signaling pathways.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It may act on specific receptors that regulate cellular proliferation and apoptosis.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Anticancer Activity : Similar compounds with isoxazole rings have shown promise in inhibiting cancer cell proliferation and invasion, particularly in triple-negative breast cancer (TNBC) models .
- Anti-inflammatory Effects : Isoxazole derivatives have been noted for their anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .
Case Studies and Experimental Data
- Inhibition of Cancer Cell Invasion :
- Apoptotic Induction :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N1-(isoxazol-3-yl)-N2-(3-methoxybenzyl)oxalamide | Structure | Anticancer, Anti-inflammatory |
| CM2-II-173 | Structure | Inhibits TNBC cell invasion |
| FTY720 | Structure | S1P receptor antagonist |
The structural uniqueness of this compound allows it to exhibit distinct biological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
